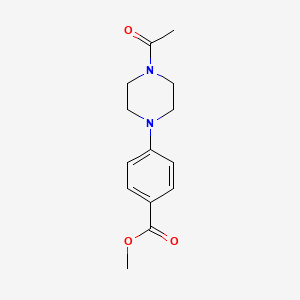

Methyl 4-(4-acetylpiperazin-1-yl)benzoate

Description

Methyl 4-(4-acetylpiperazin-1-yl)benzoate is a synthetic compound featuring a benzoate ester core substituted at the para position with a 4-acetylpiperazine moiety. This structure combines the aromatic benzoate scaffold with a piperazine ring modified by an acetyl group, which enhances its electronic and steric properties. The compound is typically synthesized via nucleophilic substitution or coupling reactions, as evidenced by its preparation alongside structurally related analogs (e.g., C1–C7) through crystallization in ethyl acetate, yielding yellow or white solids . Characterization via $ ^1H $ NMR and HRMS confirms its purity and structural integrity . Its acetylated piperazine group is critical for modulating biological activity, particularly in kinase inhibition and cytotoxicity studies .

Properties

IUPAC Name |

methyl 4-(4-acetylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(18)19-2/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJAIUARRSECKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)benzoate typically involves the reaction of 4-(4-acetylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Antimicrobial Activity: The compound demonstrates significant antimicrobial properties against various pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity: Research indicates that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.

2. Synthesis Intermediate:

- It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

3. Pharmaceutical Development:

- Ongoing research is exploring its potential as a pharmaceutical agent, particularly in developing new drugs targeting specific biological pathways.

Antimicrobial Properties

A study assessing the antimicrobial efficacy of Methyl 4-(4-acetylpiperazin-1-yl)benzoate revealed the following Minimum Inhibitory Concentrations (MIC) against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi.

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes findings from these studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

The compound's ability to modulate key apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against skin infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Anticancer Treatment

In another study focusing on breast cancer (MCF-7) and lung cancer (A549), researchers found that treatment with this compound resulted in notable reductions in cell viability, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetylpiperazine moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-(4-acetylpiperazin-1-yl)benzoate belongs to a broader class of piperazinyl benzoate derivatives. Key structural analogs include:

Physicochemical Properties

- Melting Point : this compound derivatives generally exhibit melting points between 96–190°C, influenced by substituent polarity. For example, 3-(4-methylpiperazin-1-yl)benzoic acid melts at 187–190°C , while ethyl analogs with hydroxyethyl groups (e.g., CAS 1242283-83-5) have lower melting points due to increased flexibility .

- pKa : The acetyl group lowers the pKa of the piperazine nitrogen (predicted pKa ≈ 8.81) compared to unmodified piperazine (pKa ≈ 9.5), enhancing protonation under physiological conditions .

Key Research Findings

- The acetyl group in this compound optimizes kinase binding affinity by balancing hydrophobicity and hydrogen-bonding capacity .

- Structural analogs with halogenated aryl groups (e.g., C2–C4 in ) show reduced potency, likely due to increased steric bulk and electron-withdrawing effects .

- Crystallographic studies () highlight the role of piperazine conformation in packing efficiency, which correlates with stability and solubility.

Biological Activity

Methyl 4-(4-acetylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an acetylpiperazine moiety, which enhances its ability to penetrate cell membranes and interact with intracellular targets. This structural characteristic is crucial for its biological activity, as it influences the compound's reactivity and binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acetyl group and piperazine ring play significant roles in modulating these interactions. The compound has been investigated for its potential to inhibit various biological pathways associated with disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a variety of bacterial strains, showing effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound demonstrated cytotoxic effects in several cancer cell lines, including hematological malignancies and solid tumors. In vitro assays revealed that it could induce apoptosis and inhibit cell proliferation by targeting specific receptor tyrosine kinases involved in cancer progression .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(4-methylpiperazin-1-yl)benzoate | Structure | Moderate antimicrobial activity |

| Methyl 4-(4-ethylpiperazin-1-yl)benzoate | Structure | Lower anticancer efficacy compared to the acetyl derivative |

| Methyl 4-(4-benzylpiperazin-1-yl)benzoate | N/A | Limited studies available |

The presence of the acetyl group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and biological effects.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various piperazine derivatives against cancer cell lines, this compound was found to inhibit cell growth significantly at concentrations as low as 10 µM. The study highlighted its ability to induce apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. The compound's mechanism was suggested to involve disruption of the bacterial membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.